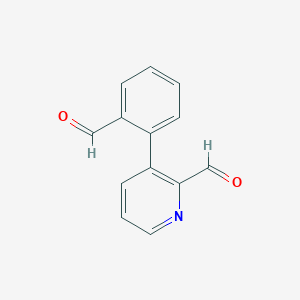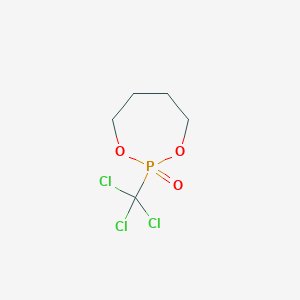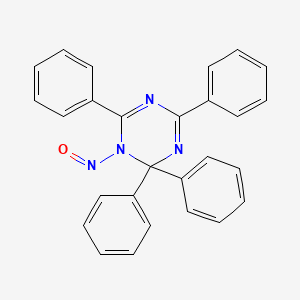
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one is a chemical compound that belongs to the class of organophosphorus compounds. This compound is characterized by the presence of a butoxymethyl group, a chlorine atom, and a dioxaphospholan ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of butoxymethyl chloride with a suitable phosphorus-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Phosphonic acids
Reduction: Phosphine derivatives
Substitution: Various substituted phospholan derivatives
Aplicaciones Científicas De Investigación
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by forming covalent bonds with active site residues, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation.
Comparación Con Compuestos Similares
Similar Compounds
Butachlor: A chloroacetamide herbicide with similar structural features.
Vanillyl butyl ether: An ether compound with a butoxymethyl group.
Uniqueness
4-(Butoxymethyl)-2-chloro-1,3,2lambda~5~-dioxaphospholan-2-one is unique due to its dioxaphospholan ring structure, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various applications that require specific chemical properties.
Propiedades
Número CAS |
66022-02-4 |
|---|---|
Fórmula molecular |
C7H14ClO4P |
Peso molecular |
228.61 g/mol |
Nombre IUPAC |
4-(butoxymethyl)-2-chloro-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C7H14ClO4P/c1-2-3-4-10-5-7-6-11-13(8,9)12-7/h7H,2-6H2,1H3 |
Clave InChI |
YAJQKGDROFCBLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC1COP(=O)(O1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


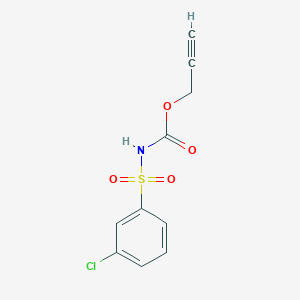
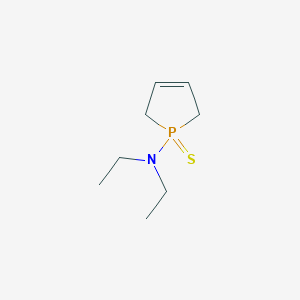

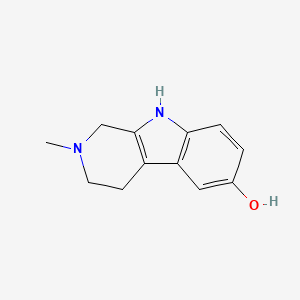
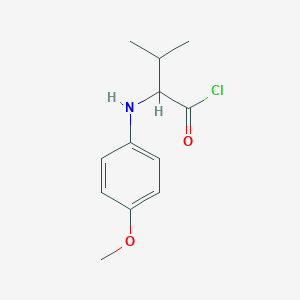
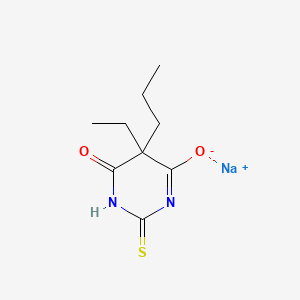


![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
